Sodium laurate

Catalog No.
S607674
CAS No.
629-25-4
M.F
C12H24NaO2
M. Wt
223.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium laurate

CAS Number

629-25-4

Product Name

Sodium laurate

IUPAC Name

sodium;dodecanoate

Molecular Formula

C12H24NaO2

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);

InChI Key

NDORGWUNFGHGKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[Na+]

Synonyms

dodecanoic acid, lauric acid, lauric acid, ammonium salt, lauric acid, barium and cadmium salt (4:1:1), lauric acid, calcium salt, lauric acid, lithium salt, lauric acid, magnesium salt, lauric acid, nickel(2+) salt, lauric acid, potassium salt, lauric acid, sodium salt, potassium laurate, sodium dodecanoate, sodium laurate

Canonical SMILES

CCCCCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCC(=O)[O-].[Na+]

The exact mass of the compound Sodium laurate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium laurate is the sodium salt of lauric acid, a saturated 12-carbon fatty acid, classifying it as a primary anionic surfactant and carboxylate soap. Its fundamental utility in industrial and research settings is defined by its amphiphilic nature, enabling the formation of micelles in aqueous solutions above a specific concentration and temperature. These characteristics are critical for its function in emulsification, cleansing, and as a dispersing agent. Unlike crude fatty acid mixtures or more complex synthetic surfactants, high-purity sodium laurate provides a well-defined and reproducible building block for formulations and as a precursor in materials synthesis.

Substituting sodium laurate with other fatty acid salts is often unviable due to quantifiable shifts in process-critical properties. Changing the alkyl chain length—for example, to sodium myristate (C14) or sodium stearate (C18)—directly increases the Krafft temperature, the point below which the surfactant precipitates, rendering longer-chain analogs insoluble and ineffective at lower operating temperatures. Conversely, substituting the sodium counter-ion for potassium dramatically increases solubility, which can be undesirable in applications requiring controlled precipitation or specific phase behavior. Even using lauric acid from different natural oil sources can introduce variations in C14, C16, and C18 impurities, altering the compound's performance characteristics. Therefore, specifying high-purity sodium laurate (C12) is essential for processes requiring consistent solubility, thermal behavior, and micellar properties within a defined operational window.

Superior Low-Temperature Aqueous Processability Defined by Krafft Temperature

Sodium laurate exhibits a significantly lower Krafft temperature (TKr) compared to its longer-chain homologs, a critical factor for its utility in aqueous systems at or near room temperature. The TKr is the temperature below which a surfactant's solubility is too low to form micelles, effectively making it non-functional. For a 1 wt% aqueous solution, sodium laurate (C12) has a TKr of approximately 25 °C, whereas sodium myristate (C14) is 45 °C, sodium palmitate (C16) is 59 °C, and sodium stearate (C18) is 71 °C. This makes sodium laurate soluble and functional at room temperature, while longer-chain analogs would precipitate and fail in the same conditions.

Evidence DimensionKrafft Temperature (TKr) of 1 wt% aqueous solution
Target Compound DataSodium Laurate (C12): ~25 °C
Comparator Or BaselineSodium Myristate (C14): 45 °C | Sodium Palmitate (C16): 59 °C | Sodium Stearate (C18): 71 °C
Quantified Difference20–46 °C lower TKr than common longer-chain sodium carboxylate substitutes
ConditionsAqueous solutions at 1 wt% concentration.

This ensures solubility and surfactant functionality in formulations or processes operating at ambient or moderately elevated temperatures, preventing material precipitation that occurs with longer-chain alternatives.

Defined Surfactant Efficiency: A Mid-Range Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the minimum concentration at which a surfactant forms micelles and begins to exhibit its primary functions like emulsification and solubilization. For sodium fatty acid salts, CMC is highly dependent on alkyl chain length. Sodium dodecyl sulfate (a close C12 analog to sodium laurate) has a CMC of 8.3 mM, whereas sodium decyl sulfate (C10) has a much higher CMC (requiring more material) and sodium tetradecyl sulfate (C14) has a much lower CMC of 2.1 mM. This positions sodium laurate in a practical mid-range, offering a balance between the quantity of surfactant required for performance and its solubility (governed by the Krafft temperature), a trade-off that is critical in formulation design.

Evidence DimensionCritical Micelle Concentration (CMC) in water at 25 °C
Target Compound DataSodium Dodecyl Sulfate (C12 analog): 8.3 mM
Comparator Or BaselineSodium Decyl Sulfate (C10): ~40 mM | Sodium Tetradecyl Sulfate (C14): 2.1 mM
Quantified DifferenceApproximately 4.8x more efficient (lower CMC) than C10 analog; approximately 4x less efficient than C14 analog.
ConditionsAqueous solution at 25 °C, without other additives or salts.

This allows for precise formulation control, balancing surfactant efficiency against material cost and solubility constraints, which is not achievable with shorter or longer chain substitutes.

Precursor for Thermal Energy Storage: Defined Solid-Liquid Phase Transition

Pure fatty acids and their salts are investigated as phase change materials (PCMs) for thermal energy storage due to their high latent heat. Lauric acid, the parent acid of sodium laurate, has a distinct melting point around 44-45 °C and a latent heat of fusion of approximately 166 J/g. When used in eutectic mixtures with other fatty acids, such as stearic acid or palmitic acid, the melting point can be precisely tuned. For example, a eutectic mixture of lauric acid and stearic acid (86:14 w/w) exhibits a specific melting behavior distinct from the individual components. Procuring high-purity sodium laurate provides access to the well-defined thermal properties of the C12 chain, which is essential for creating PCMs with predictable and reproducible melting/solidifying temperatures and high latent heat capacity, a requirement that cannot be met by undefined, mixed-chain-length feedstocks.

Evidence DimensionMelting Point & Latent Heat of Fusion (for parent Lauric Acid)
Target Compound DataLauric Acid (C12): ~44.5 °C melting point; ~166 J/g latent heat
Comparator Or BaselineStearic Acid (C18): ~69.4 °C melting point | Palmitic Acid (C16): ~63-64 °C melting point
Quantified DifferenceProvides a specific, lower melting point compared to longer-chain fatty acids, enabling its use in low-to-mid temperature thermal storage applications.
ConditionsData for pure fatty acids, which serve as the basis for salt-based PCM behavior.

This enables the development of phase change materials with precise, reproducible thermal performance for applications like passive building cooling, where a specific operating temperature is non-negotiable.

Formulation of Room-Temperature Aqueous Cleaners and Emulsions

For liquid detergents, cosmetics, or industrial cleaners designed to be effective and stable at ambient temperatures, sodium laurate is a suitable choice. Its Krafft temperature of ~25 °C ensures it remains dissolved and functional, avoiding the precipitation and loss of performance that would occur with longer-chain analogs like sodium stearate, which requires temperatures above 70 °C to be effective.

Low-Temperature Phase Change Materials (PCMs) for Thermal Regulation

As a precursor for or component in PCMs, the well-defined melting point of the laurate chain (~44 °C) is critical. This allows for the design of materials that store and release thermal energy in a range suitable for applications like electronic cooling or maintaining stable temperatures in buildings and shipping containers, a level of precision impossible with mixed-purity fatty acid salts.

Dispersant for Nanoparticle Synthesis and Stabilization

In the synthesis of nanoparticles, sodium laurate can act as a dispersing and capping agent. The specific C12 chain length influences the resulting particle size and stability. Using pure sodium laurate instead of a mixture of fatty acid salts ensures greater control and reproducibility over the final nanoparticle morphology and characteristics, which is critical for high-performance applications.

Physical Description

DryPowder; Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.16739929 g/mol

Monoisotopic Mass

223.16739929 g/mol

Heavy Atom Count

15

UNII

K146MR5EXO

Related CAS

143-07-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 165 of 218 companies with hazard statement code(s):;
H315 (81.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (72.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

629-25-4

Wikipedia

Sodium laurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Mining (except oil and gas) and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Dodecanoic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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